
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Mecanismo De Acción
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, Celecoxib has several limitations for use in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, Celecoxib has been shown to have variable effects in different cell types, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of Celecoxib. One area of interest is its potential use in the treatment of cancer. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in cancer patients. Another area of interest is the potential use of Celecoxib in the treatment of neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in these diseases.
Métodos De Síntesis
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting 4-(4-ethoxyphenylamino)phenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorophenol in the presence of triethylamine to form Celecoxib.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
29289-81-4 |
|---|---|
Fórmula molecular |
C16H16ClNO3 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-5-13(6-10-14)18-16(19)11-21-15-7-3-12(17)4-8-15/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
NIKRABLRHKHLDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Otros números CAS |
29289-81-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



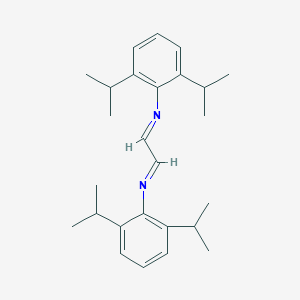
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
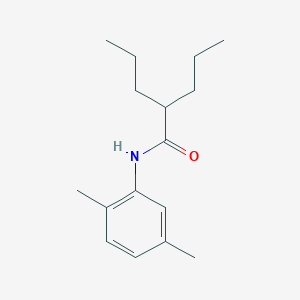

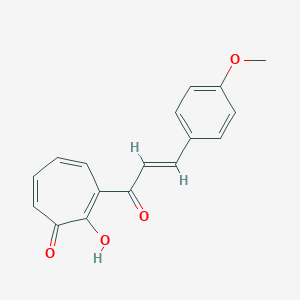
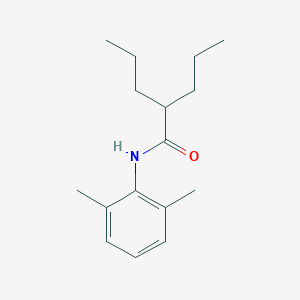


![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)

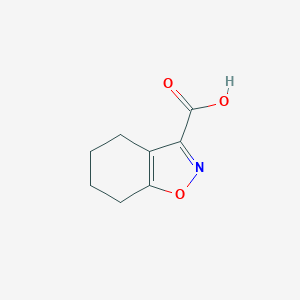
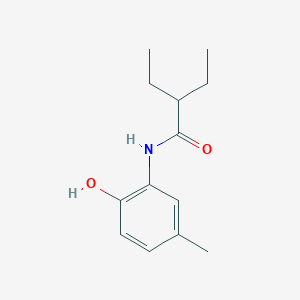
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
